molecular formula C15H15N3S B11472300 2-[(2-Methylpropyl)sulfanyl]-6-(pyridin-4-yl)pyridine-3-carbonitrile

2-[(2-Methylpropyl)sulfanyl]-6-(pyridin-4-yl)pyridine-3-carbonitrile

Cat. No.: B11472300
M. Wt: 269.4 g/mol
InChI Key: JXSUAVSIJNIJJD-UHFFFAOYSA-N
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Description

6-[(2-METHYLPROPYL)SULFANYL]-[2,4’-BIPYRIDINE]-5-CARBONITRILE is an organic compound that belongs to the bipyridine family. Bipyridines are heterocyclic compounds that consist of two pyridine rings. This specific compound is characterized by the presence of a methylpropylsulfanyl group and a carbonitrile group attached to the bipyridine core. These structural features make it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2-METHYLPROPYL)SULFANYL]-[2,4’-BIPYRIDINE]-5-CARBONITRILE typically involves the coupling of pyridine derivatives. One common method is the Suzuki-Miyaura coupling, which uses palladium catalysts to form carbon-carbon bonds between aryl halides and boronic acids . Another method involves the Ullmann coupling, which uses copper catalysts to couple aryl halides . These reactions are usually carried out under inert atmospheres and require precise control of temperature and reaction time to achieve high yields.

Industrial Production Methods

Industrial production of this compound often employs large-scale coupling reactions using automated reactors. The use of continuous flow reactors allows for better control over reaction conditions and scalability. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

6-[(2-METHYLPROPYL)SULFANYL]-[2,4’-BIPYRIDINE]-5-CARBONITRILE undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or sulfides.

Mechanism of Action

The mechanism of action of 6-[(2-METHYLPROPYL)SULFANYL]-[2,4’-BIPYRIDINE]-5-CARBONITRILE involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can then interact with biological molecules to exert its effects. For example, its interaction with DNA and proteins can lead to the inhibition of cellular processes, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the methylpropylsulfanyl and carbonitrile groups in 6-[(2-METHYLPROPYL)SULFANYL]-[2,4’-BIPYRIDINE]-5-CARBONITRILE imparts unique chemical and physical properties. These groups enhance its ability to form stable complexes with metal ions and increase its solubility in organic solvents. Additionally, these structural features contribute to its potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H15N3S

Molecular Weight

269.4 g/mol

IUPAC Name

2-(2-methylpropylsulfanyl)-6-pyridin-4-ylpyridine-3-carbonitrile

InChI

InChI=1S/C15H15N3S/c1-11(2)10-19-15-13(9-16)3-4-14(18-15)12-5-7-17-8-6-12/h3-8,11H,10H2,1-2H3

InChI Key

JXSUAVSIJNIJJD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CSC1=C(C=CC(=N1)C2=CC=NC=C2)C#N

Origin of Product

United States

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